molecular formula C15H21NO3 B11174297 Propyl 4-[(2-methylbutanoyl)amino]benzoate

Propyl 4-[(2-methylbutanoyl)amino]benzoate

Cat. No.: B11174297
M. Wt: 263.33 g/mol
InChI Key: WNGNLJTZOYPINJ-UHFFFAOYSA-N
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Description

Propyl 4-[(2-methylbutanoyl)amino]benzoate is an organic compound that belongs to the benzoate ester family. This compound is characterized by its aromatic benzene ring and ester functional group, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(2-methylbutanoyl)amino]benzoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like propanol and benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(2-methylbutanoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated benzoates.

Scientific Research Applications

Propyl 4-[(2-methylbutanoyl)amino]benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Propyl 4-[(2-methylbutanoyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular components. The aromatic ring allows for π-π interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Comparison

Propyl 4-[(2-methylbutanoyl)amino]benzoate is unique due to its specific ester and amide functional groups, which provide distinct reactivity and stability compared to other benzoates. Its longer alkyl chain compared to methyl and ethyl benzoates results in different physical properties, such as solubility and boiling point .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows for diverse reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

propyl 4-(2-methylbutanoylamino)benzoate

InChI

InChI=1S/C15H21NO3/c1-4-10-19-15(18)12-6-8-13(9-7-12)16-14(17)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,16,17)

InChI Key

WNGNLJTZOYPINJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)CC

Origin of Product

United States

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